molecular formula C22H22FN3O2S B11161509 2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B11161509
M. Wt: 411.5 g/mol
InChI Key: GYHABCFZGGFVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a methoxyphenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The thiazole ring and the aromatic groups can interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. This compound may also interfere with cellular processes by binding to DNA or proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole-containing compounds.

Properties

Molecular Formula

C22H22FN3O2S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H22FN3O2S/c1-28-20-9-5-4-8-19(20)25-10-12-26(13-11-25)21(27)14-16-15-29-22(24-16)17-6-2-3-7-18(17)23/h2-9,15H,10-14H2,1H3

InChI Key

GYHABCFZGGFVMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.